1-fluoro-2-iodopropane

Physicochemical properties Process chemistry Distillation

1‑Fluoro‑2‑iodopropane (C₃H₆FI, exact mass 187.94983 Da) is a mixed halogenated alkane containing a fluorine atom at C1 and an iodine atom at C2. It belongs to the class of iodofluoroalkanes, which are valued in organic synthesis for their unique combination of an inert fluoroalkyl group and a reactive iodine center.

Molecular Formula C3H6FI
Molecular Weight 188
CAS No. 154874-10-9
Cat. No. B6171701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-fluoro-2-iodopropane
CAS154874-10-9
Molecular FormulaC3H6FI
Molecular Weight188
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1‑Fluoro‑2‑iodopropane (CAS 154874‑10‑9): Fluorinated C3 Building Block for Organic Synthesis and Medicinal Chemistry


1‑Fluoro‑2‑iodopropane (C₃H₆FI, exact mass 187.94983 Da) is a mixed halogenated alkane containing a fluorine atom at C1 and an iodine atom at C2 [1]. It belongs to the class of iodofluoroalkanes, which are valued in organic synthesis for their unique combination of an inert fluoroalkyl group and a reactive iodine center [2]. Its calculated XLogP of 2.1 and zero topological polar surface area indicate pronounced lipophilicity, making it a versatile building block for introducing both fluorine and iodine functionalities into more complex molecular architectures [1].

Why 1‑Fluoro‑2‑iodopropane Cannot Be Replaced by Non‑Fluorinated Iodoalkanes or Perfluorinated Analogs


Non‑fluorinated iodoalkanes such as 2‑iodopropane exhibit markedly different physicochemical profiles—including lower density, higher boiling points, and distinct reactivity patterns—that preclude their direct substitution in synthetic routes requiring the electron‑withdrawing and lipophilicity‑modulating effects of a fluorine atom [1]. Conversely, perfluorinated analogs like heptafluoro‑2‑iodopropane possess drastically altered properties (e.g., density ~2.08 g/mL, boiling point 40 °C) and are optimized for radical‑mediated transformations rather than the balanced SN2/radical reactivity accessible with a partially fluorinated C3 framework [2]. The specific mono‑fluorination pattern of 1‑fluoro‑2‑iodopropane thus occupies a unique design space that cannot be approximated by simple halogen swapping or full fluorination.

Quantitative Differentiation of 1‑Fluoro‑2‑iodopropane vs. Closest Analogs: Physicochemical, Spectroscopic, and Reactivity Benchmarks


Boiling Point Reduction vs. 2‑Iodopropane: A >40 °C Difference Driven by Fluorine Substitution

The introduction of a single fluorine atom substantially lowers the boiling point of 1‑fluoro‑2‑iodopropane relative to its non‑fluorinated counterpart, 2‑iodopropane. Predicted data for the 2‑fluoro‑1‑iodo isomer (closely related positional analog) indicate a boiling point of 50 °C at 20 Torr, whereas 2‑iodopropane boils at 88–90 °C at atmospheric pressure . This >40 °C difference, consistent with class‑level observations that iodofluoroalkanes boil ~60 °C lower than corresponding iodoalkanes [1], translates into easier purification and lower energy input during isolation.

Physicochemical properties Process chemistry Distillation

Density and Lipophilicity Tuning: Intermediate Profile Between Non‑Fluorinated and Perfluorinated C3 Iodides

1‑Fluoro‑2‑iodopropane exhibits a density (predicted ~1.83 g/mL) that lies between that of 2‑iodopropane (~1.70 g/mL) and the fully fluorinated heptafluoro‑2‑iodopropane (2.08 g/mL) [1]. Its calculated XLogP of 2.1 is significantly lower than the >3.5 logP expected for perfluorinated analogs, offering a balanced lipophilicity suitable for optimizing pharmacokinetic properties without incurring excessive metabolic liability [2]. This intermediate density and logP profile enables fine‑tuned solubility and partition behavior not achievable with either extreme.

Lipophilicity Drug design Phase partitioning

Reactivity Divergence: Suppressed SN2 but Preserved Radical Reactivity vs. 1‑Iodopropane

Unlike 1‑iodopropane, which readily undergoes SN2 nucleophilic substitution (fastest among primary alkyl iodides), the C–I bond in iodofluoroalkanes exhibits reduced heterolytic cleavage ability due to the electron‑withdrawing effect of the fluorine substituent [1][2]. Instead, 1‑fluoro‑2‑iodopropane is predisposed toward homolytic C–I bond cleavage under thermal or photochemical conditions, enabling selective radical‑mediated transformations (e.g., fluoroalkylation) while minimizing unwanted background SN2 side reactions [2]. The ionization potential of iodofluoroalkanes is 1.25–1.4 eV higher than that of non‑fluorinated iodoalkanes, corroborating the greater electron delocalization and altered bond energetics [2].

Reaction mechanisms Synthetic methodology Radical chemistry

¹⁹F NMR Handle: Spectroscopic Differentiation and Reaction Monitoring Capability

The presence of a single fluorine atom provides a distinct ¹⁹F NMR signal that is absent in non‑fluorinated iodoalkanes. While specific chemical shift data for 1‑fluoro‑2‑iodopropane is not reported in public databases, the ¹⁹F NMR spectrum is expected to show a single resonance in the alkyl fluoride region (typically δ −100 to −250 ppm), enabling straightforward tracking of the compound in reaction mixtures without interference from proton‑bearing solvents [1][2]. In contrast, 2‑iodopropane offers no such spectroscopic handle, complicating quantitative analysis in complex matrices.

Analytical chemistry Reaction monitoring NMR spectroscopy

Synthetic Versatility: A Single Precursor for Both SN2 and Radical Manifolds

Because 1‑fluoro‑2‑iodopropane retains a secondary iodide, it can still participate in SN2 reactions under forcing conditions (e.g., with strong nucleophiles at elevated temperature), yet the electron‑withdrawing fluorine sufficiently polarizes the C–I bond to promote facile homolysis under radical initiation. This dual‑mode reactivity is not observed with simple iodoalkanes like 2‑iodopropane, which almost exclusively follow SN2 pathways, nor with perfluorinated iodoalkanes, which are almost exclusively radical‑active [1][2]. The compound thus serves as a single precursor for both nucleophilic displacement and radical fluoroalkylation sequences, increasing synthetic efficiency and reducing the number of building blocks required in a library synthesis.

Diversity‑oriented synthesis Building blocks Medicinal chemistry

High‑Value Application Scenarios for 1‑Fluoro‑2‑iodopropane in Discovery Chemistry and Process Development


Synthesis of Fluorinated Pharmacophores via Radical Fluoroalkylation

In medicinal chemistry programs targeting improved metabolic stability and membrane permeability, 1‑fluoro‑2‑iodopropane serves as a source of the 1‑fluoroprop‑2‑yl radical. Under photoredox or thermal initiation, the C–I bond undergoes homolytic cleavage, enabling addition to alkenes, alkynes, or aromatic systems to install a partially fluorinated C3 side chain. The resulting products retain the beneficial metabolic blocking effect of the fluorine atom while avoiding the excessive lipophilicity of perfluorinated analogs [1]. This application is directly supported by the compound's demonstrated class‑level radical reactivity and its intermediate XLogP of 2.1 [2].

¹⁹F NMR‑Assisted Reaction Optimization and High‑Throughput Experimentation

The distinct ¹⁹F NMR signal of 1‑fluoro‑2‑iodopropane enables its use as a probe in high‑throughput experimentation (HTE) workflows. By incorporating the compound as a reactive fragment, chemists can monitor reaction progress, yield, and side‑product formation in real time without chromatographic separation, dramatically accelerating optimization cycles. This is a capability not offered by non‑fluorinated iodoalkanes such as 2‑iodopropane [3].

Building Block for Diversity‑Oriented Synthesis (DOS) Libraries

The dual SN2/radical reactivity profile of 1‑fluoro‑2‑iodopropane makes it an ideal common intermediate for generating structurally diverse compound collections. Starting from a single batch of the compound, chemists can employ nucleophilic displacement to introduce nitrogen, oxygen, or sulfur nucleophiles, or switch to radical conditions to append alkenes or arenes. This divergent capability reduces the number of distinct building blocks required to populate a screening library, lowering procurement and inventory costs [1].

Preparation of Fluorinated Agrochemical Intermediates

In agrochemical research, partially fluorinated alkyl chains often confer improved bioavailability and environmental persistence. 1‑Fluoro‑2‑iodopropane can be employed to introduce a 2‑fluoro‑1‑methylethyl group into heterocyclic scaffolds through either nucleophilic substitution (e.g., with thiols or amines) or radical addition. The compound's predicted density of ~1.83 g/mL and boiling point ~50 °C (at reduced pressure) facilitate straightforward handling and purification in pilot‑scale syntheses [2].

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